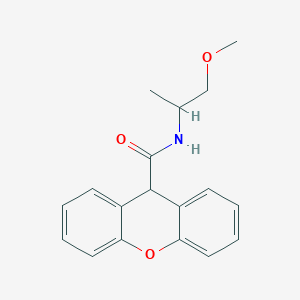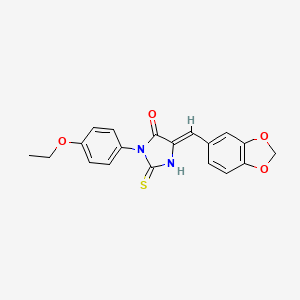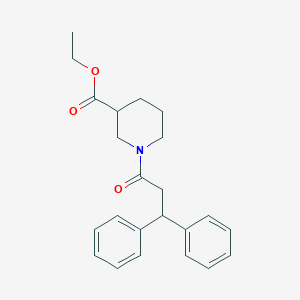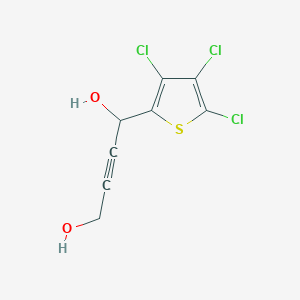![molecular formula C19H20N4O B3955338 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)
3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine
Descripción general
Descripción
3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine has been investigated in several studies. It has been found to act as an inhibitor of several enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. Some of the targets of this compound include:
- PI3K/Akt/mTOR pathway: This pathway is involved in cell growth, proliferation, and survival. This compound has been found to inhibit this pathway, leading to reduced cell growth and proliferation.
- NF-κB pathway: This pathway is involved in the regulation of inflammation and immune responses. This compound has been found to inhibit this pathway, leading to reduced inflammation.
- Cholinesterase: This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has been found to inhibit this enzyme, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Some of these effects include:
- Anticancer activity: This compound has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
- Neuroprotective effects: This compound has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
- Anti-inflammatory effects: This compound has been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine in lab experiments is its potential as a therapeutic agent for a variety of diseases. Its mechanism of action has been extensively investigated, and it has been found to have a variety of biochemical and physiological effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine. Some of these directions include:
- Further investigation of its mechanism of action: Although the mechanism of action of this compound has been extensively investigated, there is still much to be learned about how it interacts with its targets and how it affects cellular processes.
- Development of analogs with improved properties: There is potential to develop analogs of this compound with improved properties such as increased potency, reduced toxicity, and improved pharmacokinetics.
- Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
- Investigation of its potential use in combination therapy: This compound has been found to have potential as a therapeutic agent for a variety of diseases. Further studies are needed to determine its potential use in combination therapy with other drugs.
Aplicaciones Científicas De Investigación
3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. Some of the areas of research where this compound has been studied include:
- Cancer research: this compound has been found to have potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action has been investigated in several studies.
- Neurological disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
- Inflammation: this compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
3-methoxy-6-[3-[1-(3-methylbut-2-enyl)pyrazol-3-yl]phenyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(2)9-11-23-12-10-18(22-23)16-6-4-5-15(13-16)17-7-8-19(24-3)21-20-17/h4-10,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFONPUEFJUBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CC(=N1)C2=CC=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-methoxy-4-(methylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3955255.png)



![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B3955308.png)


![methyl 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B3955320.png)
![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B3955327.png)

![1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3955347.png)

